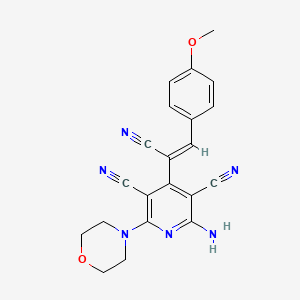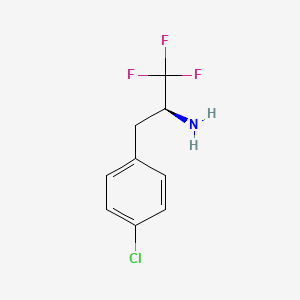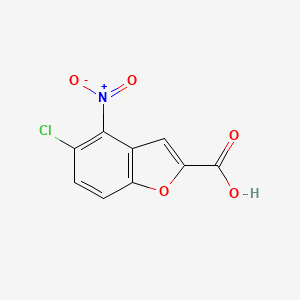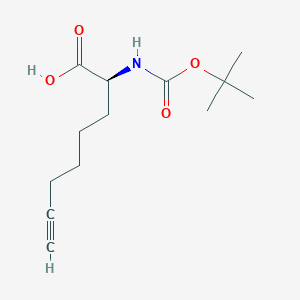
(S)-2-((tert-Butoxycarbonyl)amino)oct-7-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((tert-Butoxycarbonyl)amino)oct-7-ynoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and an alkyne functional group at the seventh carbon position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)oct-7-ynoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Introduction of the Alkyne Group: The alkyne group is introduced through a coupling reaction, such as the Sonogashira coupling, using an appropriate alkyne and a palladium catalyst.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)oct-7-ynoic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The alkyne group can be reduced to form alkenes or alkanes using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, H2O2
Reduction: H2/Pd, NaBH4, LiAlH4
Substitution: TFA, HCl
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Free amino acid
科学的研究の応用
(S)-2-((tert-Butoxycarbonyl)amino)oct-7-ynoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)oct-7-ynoic acid depends on its specific application. In the context of enzyme inhibition, the compound may act by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. The alkyne group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition.
類似化合物との比較
Similar Compounds
- (S)-2-Amino-7-octynoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)hex-5-ynoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)dec-9-ynoic acid
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)oct-7-ynoic acid is unique due to the presence of both the Boc protecting group and the alkyne functional group. This combination of features allows for selective reactions and modifications, making it a versatile compound in synthetic chemistry and biochemical research.
特性
分子式 |
C13H21NO4 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC名 |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oct-7-ynoic acid |
InChI |
InChI=1S/C13H21NO4/c1-5-6-7-8-9-10(11(15)16)14-12(17)18-13(2,3)4/h1,10H,6-9H2,2-4H3,(H,14,17)(H,15,16)/t10-/m0/s1 |
InChIキー |
OXWDPIPZYWDVLG-JTQLQIEISA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCC#C)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CCCCC#C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


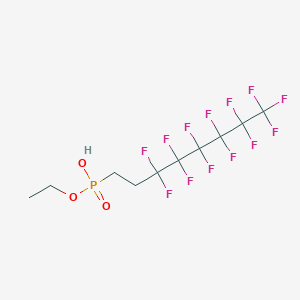
![4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid](/img/structure/B12849110.png)
![2-[3-(Benzyloxy)phenyl]thiophene](/img/structure/B12849111.png)
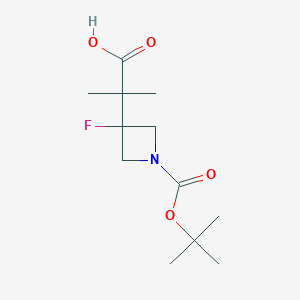

![(R)-3-amino-1-(2-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one](/img/structure/B12849136.png)
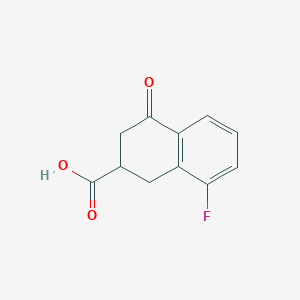
![1-[2-(Dimethylamino)ethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12849145.png)

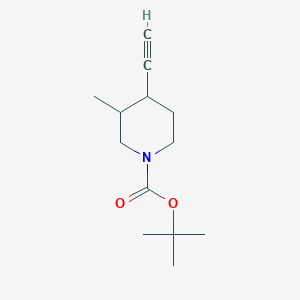
![4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12849168.png)
